4-Fluorophenyl methanesulfonate
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Overview
Description
4-Fluorophenyl methanesulfonate is an organic compound with the molecular formula C7H7FO3S. It is a derivative of phenol, where the hydroxyl group is replaced by a methanesulfonate group, and a fluorine atom is attached to the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions .
Mechanism of Action
Target of Action
4-Fluorophenyl methanesulfonate is a key component of the drug Safinamide . The primary targets of Safinamide are monoamine oxidase B (MAO-B), voltage-dependent Na+ channels, Ca2+ channels, and glutamate .
Mode of Action
Safinamide, which contains this compound, acts by inhibiting MAO-B and reducing glutamate release . It also modulates Ca2+ channels and blocks voltage-dependent Na+ channels . This broad spectrum of action corresponds to the multiple heterogeneous alterations of brain neurochemistry in Parkinson’s disease .
Biochemical Pathways
The biochemical pathways affected by Safinamide are primarily related to the neurotransmitter systems disrupted in Parkinson’s disease . By inhibiting MAO-B, Safinamide prevents the breakdown of dopamine, thereby increasing its availability . The inhibition of glutamate release, modulation of Ca2+ channels, and blockage of voltage-dependent Na+ channels further contribute to its therapeutic effects .
Pharmacokinetics
Safinamide is administered once daily at oral doses of 50–100 mg . It is well-tolerated and safe . The pharmacokinetics of Safinamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, contribute to its bioavailability and therapeutic efficacy .
Result of Action
The result of Safinamide’s action is the amelioration of motor symptoms in patients with Parkinson’s disease . This is achieved through the enhancement of dopaminergic function and inhibition of excessive glutamate release .
Biochemical Analysis
Cellular Effects
The effects of 4-Fluorophenyl methanesulfonate on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. It is known to bind to biomolecules and can inhibit or activate enzymes . It can also induce changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors and can affect metabolic flux or metabolite levels
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and multifaceted This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorophenyl methanesulfonate can be synthesized through the reaction of 4-fluorophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the methanesulfonate group, which is a good leaving group. It can also participate in other reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a sulfone .
Scientific Research Applications
4-Fluorophenyl methanesulfonate has diverse applications in scientific research, including:
Comparison with Similar Compounds
Phenyl methanesulfonate: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications.
4-Chlorophenyl methanesulfonate: Contains a chlorine atom instead of fluorine, which can affect the compound’s chemical properties and reactivity.
4-Bromophenyl methanesulfonate:
Uniqueness: 4-Fluorophenyl methanesulfonate is unique due to the presence of the fluorine atom, which can enhance the compound’s stability and reactivity in certain chemical reactions. The fluorine atom can also influence the compound’s electronic properties, making it valuable in specific applications .
Properties
IUPAC Name |
(4-fluorophenyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERGNBBIBYFCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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